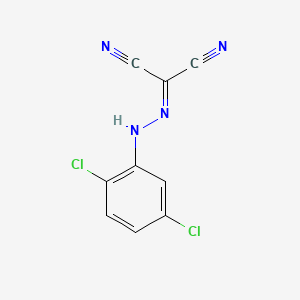
Lignicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignicol is a complex organic compound primarily derived from lignin, a major component of lignocellulosic biomass. Lignin is an alkyl-aromatic polymer found in the cell walls of terrestrial plants, providing structure and rigidity . This compound, as a derivative of lignin, inherits many of its parent compound’s properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lignicol can be synthesized through several methods, including acidolysis, reductive depolymerization, and catalytic hydrogenolysis. One common method involves the acid-catalyzed degradation of lignin using sulfuric acid or triflic acid, which cleaves the β-O-4 linkages in lignin to produce this compound . Another method involves the use of tetrahydrofuran (THF) and water to produce lignin nanoparticles through dialysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biorefineries where lignocellulosic biomass is processed. The kraft pulping process, for example, produces lignin as a by-product, which can then be converted into this compound through various chemical treatments . The solvent-shifting method is also employed to produce lignin nanoparticles, which can be further processed into this compound .
Análisis De Reacciones Químicas
Types of Reactions
Lignicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Reductive depolymerization using hydrogen donors and catalysts like palladium or nickel.
Substitution: Electrophilic substitution reactions where functional groups are introduced into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Hydrogen gas, palladium, nickel, and other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various phenolic compounds, aldehydes, and ketones .
Aplicaciones Científicas De Investigación
Lignicol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fine chemicals and polymers.
Biology: Studied for its role in plant cell wall structure and its interactions with enzymes.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of biofuels, bioplastics, and other value-added products.
Mecanismo De Acción
Lignicol exerts its effects through various molecular mechanisms. It interacts with enzymes such as laccases and peroxidases, which catalyze its breakdown and transformation . The compound’s aromatic structure allows it to participate in electron transfer reactions, making it effective in oxidative and reductive processes .
Comparación Con Compuestos Similares
Lignicol is unique compared to other lignin derivatives due to its specific structural properties and reactivity. Similar compounds include:
Cellulose: Another major component of lignocellulosic biomass, but with a simpler structure and different reactivity.
Hemicellulose: A polysaccharide found in plant cell walls, which is more easily hydrolyzed compared to lignin.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other lignocellulosic derivatives.
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
(3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O6/c1-4-8(13)5-3-6(12)10(16-2)9(14)7(5)11(15)17-4/h3-4,8,12-14H,1-2H3/t4-,8-/m1/s1 |
Clave InChI |
ZLLQQKITWRWKTD-SPGJFGJESA-N |
SMILES isomérico |
C[C@@H]1[C@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O |
SMILES canónico |
CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)


![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)


![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)


